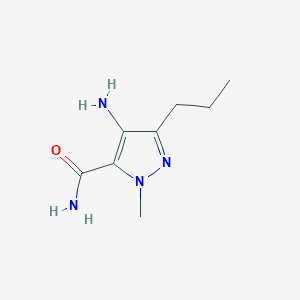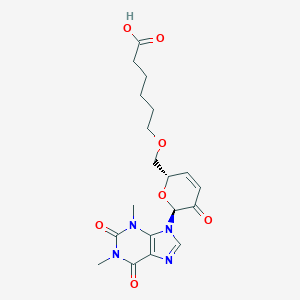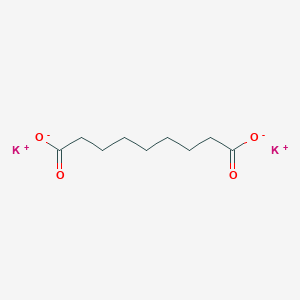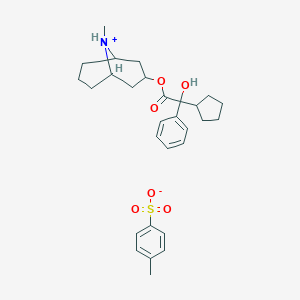![molecular formula C12H14F6N2O6S2 B025635 Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) CAS No. 105996-54-1](/img/structure/B25635.png)
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a compound used in scientific research for its unique properties. It is a bifunctional reagent that is commonly used in protein cross-linking experiments. The compound is synthesized using a specific method that involves the use of various chemicals and techniques.
Mécanisme D'action
The mechanism of action of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the formation of disulfide bonds between proteins. The compound reacts with the thiol groups of cysteine residues in proteins, forming a covalent bond between the proteins. This cross-linking of proteins can alter their structure and function, allowing researchers to study protein-protein interactions and enzyme mechanisms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) are dependent on the specific proteins being studied. The cross-linking of proteins can alter their structure and function, which can have both positive and negative effects. For example, the cross-linking of proteins can stabilize protein structures and prevent protein degradation. However, it can also disrupt protein function and lead to the formation of protein aggregates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in lab experiments include its ability to cross-link proteins, allowing researchers to study protein-protein interactions and enzyme mechanisms. The compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound, including the potential for non-specific cross-linking and the need for careful optimization of experimental conditions to ensure specific cross-linking.
Orientations Futures
There are several future directions for the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in scientific research. One area of interest is the development of new cross-linking strategies that minimize non-specific cross-linking and allow for more specific protein-protein interactions to be studied. Another area of interest is the use of this compound in the study of protein complexes and their interactions with other cellular components. Finally, the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in the development of new drugs and therapeutics is an area of active research.
Méthodes De Synthèse
The synthesis of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the use of several chemicals and techniques. The first step is the preparation of the intermediate, N,N'-bis(trifluoroacetyl) cystamine. This is done by reacting cystamine with trifluoroacetic anhydride. The product is then purified using column chromatography. The final step involves the reaction of N,N'-bis(trifluoroacetyl) cystamine with butyric anhydride to produce butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI). The product is then purified using recrystallization.
Applications De Recherche Scientifique
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is commonly used in scientific research for protein cross-linking experiments. It is used to study protein-protein interactions and protein structure. The compound is also used in the study of enzyme mechanisms and in the identification of protein binding sites.
Propriétés
Numéro CAS |
105996-54-1 |
|---|---|
Nom du produit |
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) |
Formule moléculaire |
C12H14F6N2O6S2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-[[3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
Clé InChI |
YAJJPBDKGWHGFJ-UHFFFAOYSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
Autres numéros CAS |
105996-54-1 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)




![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)